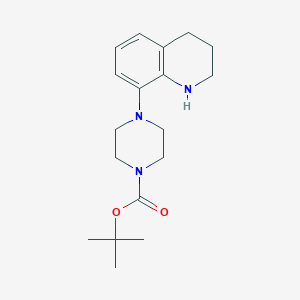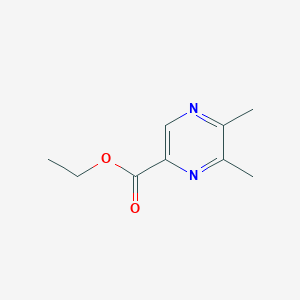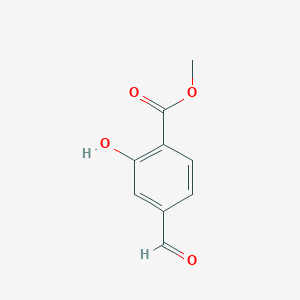![molecular formula C5H6O2 B1628959 Bicyclo[1.1.0]butane-1-carboxylic acid CAS No. 30493-99-3](/img/structure/B1628959.png)
Bicyclo[1.1.0]butane-1-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
BCBs have been synthesized using various methods, including ring-closing reactions and strain-release transformations. Researchers have explored novel approaches to prepare and functionalize BCBs, enabling their transition from theoretical constructs to practical synthetic intermediates .
Molecular Structure Analysis
The molecular formula of Bicyclo[1.1.0]butane-1-carboxylic acid is C₆H₈O₂ . It features a compact bicyclic ring system with a strained bridgehead bond. The unique olefinic character of this bond allows BCBs to be elaborated into other ring systems .
Chemical Reactions Analysis
BCBs participate in strain-release reactions, which have become essential tools in synthetic chemistry. Their high strain energy makes them valuable for constructing complex molecules. Researchers have explored BCBs as building blocks for various transformations .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Chemistry and Applications
Bicyclo[1.1.0]- and 1-azabicyclo[1.1.0]butanes are structurally unique, exhibiting diverse chemistry with high strain, enabling strain-releasing reactions. These compounds, including Bicyclo[1.1.0]butane-1-carboxylic acid, serve as precursors for synthesizing cyclobutanes and azetidines, valuable in pharmaceutical industry (Fawcett, 2019).
Synthesis and Versatility
Bicyclo[1.1.0]butanes (BCBs) are versatile synthetic tools, especially for constructing functionalized small molecules. They are used to create a variety of structurally diverse compounds, including amino acids and bioisosteres, demonstrating their adaptability in organic synthesis (Schwartz et al., 2019).
Reaction Discovery and Heterocycles
BCBs, including Bicyclo[1.1.0]butane-1-carboxylic acid, are key in the discovery of new heterocyclic compounds. Their high reactivity and unique mechanistic pathway diversity make them ideal for assembling complex scaffolds, significant in developing novel cyclic frameworks (Walczak et al., 2015).
Catalytic Reactions
Research shows that BCBs undergo fascinating reactions with electron-deficient olefins under the influence of transition metal catalysts. These reactions, highlighting the strain energy and unique reactivity of BCBs, contribute to the synthesis of linear C4 products and 1,3-dienes (Takaya et al., 1978).
Organometallic Chemistry
Bicyclo[1.1.0]butyl and azabicyclo[1.1.0]butyl organometallics, derived from BCBs, are increasingly used in synthesis. Their acidity and unique reactivity enable diverse transformations and generation of novel compounds, highlighting their importance in organometallic chemistry (Tyler & Aggarwal, 2023).
Mecanismo De Acción
Direcciones Futuras
Future research could explore BCB derivatives with modified functional groups, investigate their biological activity, and develop novel synthetic methodologies based on their unique properties. Additionally, BCBs’ potential as bioisosteres and their applications in drug design warrant further investigation .
Propiedades
IUPAC Name |
bicyclo[1.1.0]butane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4(7)5-1-3(5)2-5/h3H,1-2H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBDVCLDAHAABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603962 | |
| Record name | Bicyclo[1.1.0]butane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30493-99-3 | |
| Record name | Bicyclo[1.1.0]butane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[3-[1-[1-[2-(3-Hydroxybutoxy)propoxy]propan-2-yloxy]propan-2-yloxycarbonylamino]-4-methylphenyl]carbamic acid](/img/structure/B1628886.png)







![Ethyl 1,4-dithia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1628899.png)